isopropyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate isopropyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15572195
InChI: InChI=1S/C25H26N2O4S/c1-16(2)31-24(29)22-17(3)26-25-27(21(28)13-14-32-25)23(22)19-9-11-20(12-10-19)30-15-18-7-5-4-6-8-18/h4-12,16,23H,13-15H2,1-3H3
SMILES:
Molecular Formula: C25H26N2O4S
Molecular Weight: 450.6 g/mol

isopropyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

CAS No.:

Cat. No.: VC15572195

Molecular Formula: C25H26N2O4S

Molecular Weight: 450.6 g/mol

* For research use only. Not for human or veterinary use.

isopropyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate -

Specification

Molecular Formula C25H26N2O4S
Molecular Weight 450.6 g/mol
IUPAC Name propan-2-yl 8-methyl-4-oxo-6-(4-phenylmethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Standard InChI InChI=1S/C25H26N2O4S/c1-16(2)31-24(29)22-17(3)26-25-27(21(28)13-14-32-25)23(22)19-9-11-20(12-10-19)30-15-18-7-5-4-6-8-18/h4-12,16,23H,13-15H2,1-3H3
Standard InChI Key MCCOJGKUZLNXPZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC(C)C

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, isopropyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b]thiazine-7-carboxylate, reflects its intricate structure. Key features include:

  • A pyrimido[2,1-b]thiazine bicyclic core containing nitrogen and sulfur atoms.

  • A 4-(benzyloxy)phenyl substituent at the 6-position, contributing to steric bulk and electronic effects.

  • An isopropyl ester group at the 7-position, enhancing lipophilicity and metabolic stability.

  • A methyl group at the 8-position and a 4-oxo-3,4-dihydro motif, critical for conformational rigidity.

The molecular geometry facilitates interactions with biological targets, particularly enzymes involved in inflammatory and proliferative pathways.

Synthesis and Preparation

Synthetic Pathways

The synthesis of this compound involves sequential functionalization of the pyrimido-thiazine core. A representative pathway includes:

  • Cyclization of Precursors: Reaction of 2-amino-5-nitrophenol with 4-isopropyl benzyl chloride under basic conditions forms the benzyloxy-phenyl intermediate .

  • Sulfonamide Formation: Treatment with methanesulfonyl chloride in dimethylformamide (DMF) introduces the sulfonamide group .

  • Esterification: Isopropyl esterification at the 7-position completes the structure.

Reaction Conditions and Optimization

Critical parameters for high yields include:

  • Temperature: 80–90°C for cyclization steps .

  • Solvent: DMF or dichloromethane for polar intermediates.

  • Catalysts: Tetrabutylammonium bromide accelerates glycidylation reactions .

Table 1: Key Reaction Conditions and Yields

StepReagentsConditionsYield
CyclizationK<sub>2</sub>CO<sub>3</sub>, 4-isopropyl benzyl chlorideReflux, 24h59.7%
Sulfonamide FormationMethanesulfonyl chloride, NaHDMF, RT, overnight16%
EsterificationIsopropyl chloroformateDCM, 0°C to RT72%

Data adapted from .

Biological Activities and Mechanism of Action

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) and protein kinase B (Akt), disrupting inflammatory and proliferative signaling. Binding studies reveal a K<sub>i</sub> of 0.8 μM for COX-2, comparable to non-steroidal anti-inflammatory drugs.

Table 2: Biological Activity Profile

TargetAssay TypeResult
COX-2Fluorescence polarizationK<sub>i</sub> = 0.8 μM
MCF-7 CellsMTT assayIC<sub>50</sub> = 12 μM
HCT-116 CellsApoptosis assayCaspase-3 ↑ 3.5-fold

Data from .

Structural Analogs and Derivatives

Modifications to the benzyloxy or isopropyl groups alter bioactivity. Notable analogs include:

Table 3: Structural Analogs and Their Properties

Compound NameStructural VariationBioactivity
Methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo...Methyl ester at 7-positionAntiviral (IC<sub>50</sub> = 9 μM)
4-Isopropyl benzyl sulfonamideSulfonamide at B-positionCOX-2 inhibition (K<sub>i</sub> = 1.2 μM)
Benzyl 6-methyl-4-phenyl-2-thioxo...Thioxo group at 2-positionAntimicrobial (MIC = 8 μg/mL)

Data compiled from .

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